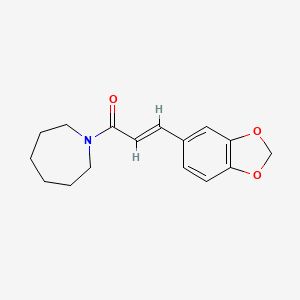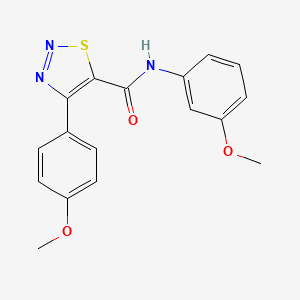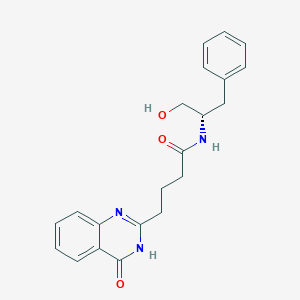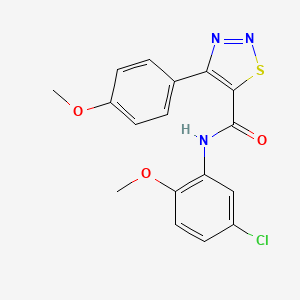
(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one is a chemical compound characterized by the presence of an azepane ring and a benzodioxole moiety connected through a propenone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Formation of the Benzodioxole Moiety: The benzodioxole moiety is often synthesized from catechol derivatives through methylenation reactions.
Coupling Reaction: The final step involves coupling the azepane ring and the benzodioxole moiety through a propenone linkage. This can be achieved using aldol condensation reactions under basic conditions.
Industrial Production Methods
Industrial production of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The azepane ring and benzodioxole moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated ketones and alcohols.
Substitution: Functionalized derivatives with various substituents.
科学的研究の応用
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.
Signal Transduction Pathways: Modulating intracellular signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(E)-1-(1-Piperidinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Similar structure with a piperidine ring instead of an azepane ring.
(E)-1-(1-Morpholinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Contains a morpholine ring in place of the azepane ring.
(E)-1-(1-Pyrrolidinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The azepane ring may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H19NO3/c18-16(17-9-3-1-2-4-10-17)8-6-13-5-7-14-15(11-13)20-12-19-14/h5-8,11H,1-4,9-10,12H2/b8-6+ |
InChIキー |
AOJRYGWJYSVMPW-SOFGYWHQSA-N |
異性体SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
正規SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B14937628.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide](/img/structure/B14937643.png)

![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
